molecular formula C10H13NO3 B12544564 Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate CAS No. 652976-15-3

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate

Cat. No.: B12544564
CAS No.: 652976-15-3
M. Wt: 195.21 g/mol
InChI Key: KNCZNOAHQRQRMS-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate is a high-purity chemical reagent designed for pharmaceutical and organic synthesis research. This compound features a pyrrolidinone moiety linked to an allyl ester via a propenoate spacer, a structure of significant interest in medicinal chemistry. Similar pyrrolidinone-containing compounds are investigated as key intermediates in developing bioactive molecules . The allyl ester group in this compound offers a versatile handle for further synthetic modifications, such as deprotection or participation in coupling reactions, making it a valuable building block for constructing more complex structures. Compounds with analogous enamide frameworks can be synthesized using metal-catalyzed methods, such as those involving rhodium(II) acetate, which are known to produce cyclic enamides stereoselectively . Researchers can utilize this reagent in the exploration of new therapeutic agents, including potential immuno-regulators . Its mechanism of action in biological systems would be contingent on the final synthesized molecule. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a laboratory setting following appropriate safety protocols.

Properties

CAS No.

652976-15-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

prop-2-enyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate

InChI

InChI=1S/C10H13NO3/c1-2-8-14-10(13)5-7-11-6-3-4-9(11)12/h2,5,7H,1,3-4,6,8H2

InChI Key

KNCZNOAHQRQRMS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CN1CCCC1=O

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants :

    • 3-(2-oxopyrrolidin-1-yl)prop-2-enoic acid (1 eq)
    • Allyl alcohol (1.2–1.5 eq)
    • DCC (1.1 eq)
    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)
    • Anhydrous dichloromethane or acetonitrile
  • Conditions :

    • Stir at 0°C for 2 hours, then room temperature (RT) for 12–24 hours.
    • Filter dicyclohexylurea (DCU) byproduct.
  • Yield :

    • Reported yields for similar esters range from 70–85%.
Parameter Value
Solvent Dichloromethane, Acetonitrile
Temperature 0°C → RT
Reaction Time 12–24 hours
Purity >95% (after purification)

Advantages : High yield, mild conditions, scalable.
Limitations : Requires anhydrous conditions and costly coupling agents.

Acid Chloride Intermediate Method

This approach involves converting the acid to its chloride intermediate, which reacts with allyl alcohol to form the ester.

Procedure

  • Acid Chloride Formation :

    • 3-(2-oxopyrrolidin-1-yl)prop-2-enoic acid (1 eq)
    • Thionyl chloride (SOCl₂, 2 eq) or oxalyl chloride (1.2 eq)
    • Catalytic dimethylformamide (DMF)

    Reaction:
    $$
    \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
    $$

  • Esterification :

    • Acid chloride (1 eq)
    • Allyl alcohol (1.1 eq)
    • Pyridine (1.5 eq, acid scavenger)

    Reaction:
    $$
    \text{RCOCl} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{Pyridine}} \text{RCOOCH}2\text{CHCH}2 + \text{HCl}
    $$

  • Yield :

    • Acid chloride formation: >90%.
    • Esterification: >85%.
Parameter Value
Solvent Toluene, Dichloromethane
Temperature 0°C → RT
Reaction Time 2–4 hours
Purity >95% (after distillation)

Advantages : High purity, straightforward workup.
Limitations : Hazardous reagents (SOCl₂), exothermic reactions.

Transesterification of Methyl Esters

If methyl (2E)-3-(2-oxopyrrolidin-1-yl)prop-2-enoate (CAS 145294-78-6) is available, transesterification with allyl alcohol under catalytic conditions can yield the target ester.

Procedure

  • Reactants :

    • Methyl ester (1 eq)
    • Allyl alcohol (2–3 eq)
    • Titanium(IV) isopropoxide (Ti(OiPr)₄, 5 mol%)
  • Conditions :

    • Reflux in toluene for 6–12 hours.
    • Azeotropic removal of methanol.
  • Yield :

    • Reported yields for similar transesterifications: 70–80%.
Parameter Value
Solvent Toluene
Temperature 110°C
Reaction Time 6–12 hours
Purity >90% (after distillation)

Advantages : Efficient for large-scale production.
Limitations : Requires excess allyl alcohol, prolonged heating.

Rhodium-Catalyzed Cyclization

Rhodium(II) acetate facilitates β-hydride elimination to form cyclic enamides, which can be adapted for enoate synthesis.

Procedure

  • Reactants :

    • Cyclic diazoamide (1 eq)
    • Rhodium(II) acetate (5 mol%)
  • Conditions :

    • Room temperature, inert atmosphere.
    • Solvent: Dichloromethane or THF.
  • Yield :

    • Reported yields for similar

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interfere with tubulin polymerization, leading to anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate (CAS 145294-78-6) and propan-2-yl 3-phenylprop-2-enoate. The table below highlights critical differences:

Compound Molecular Formula Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate C₈H₁₁NO₃ 169.18 -0.1 3 3 46.6
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate (estimated) C₁₀H₁₃NO₃ ~195.2 ~0.5† 3 4 ~46.6
Propan-2-yl 3-phenylprop-2-enoate C₁₂H₁₄O₂ 190.24 2.3‡ 2 4 26.3

Notes:

  • XLogP3: The propenyl derivative is predicted to have higher lipophilicity than the methyl analog due to the larger ester group. Propan-2-yl 3-phenylprop-2-enoate, with a phenyl group, exhibits significantly higher XLogP3.
  • Rotatable Bonds : The propenyl group introduces an additional rotatable bond compared to the methyl ester, increasing molecular flexibility.
  • Polar Surface Area: The pyrrolidinone-containing compounds retain high polarity (~46.6 Ų), whereas the phenyl-substituted analog is less polar.

Reactivity and Functional Implications

  • Polymerization Potential: The propenyl group may participate in radical polymerization, unlike the saturated methyl or isopropyl esters.
  • Biological Interactions: The pyrrolidinone ring enhances hydrogen-bonding capacity, which could improve target binding in pharmacological contexts compared to non-heterocyclic analogs .

Biological Activity

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate, a compound with the molecular formula C10_{10}H13_{13}NO3_3, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propenoate moiety linked to a pyrrolidinone structure, which is significant for its biological interactions. The chemical structure can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. These may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways crucial for various physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity :
    • A study published in PubMed reported that derivatives of similar structures exhibited significant antibacterial activity against various strains of bacteria, indicating that this compound might share similar properties .
  • Anti-inflammatory Effects :
    • Research indicates that compounds containing pyrrolidine rings possess anti-inflammatory properties. The mechanism is believed to involve the modulation of cytokine release and inhibition of inflammatory pathways .
  • Cytotoxicity :
    • In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial strains
Anti-inflammatoryModulation of cytokine release
CytotoxicityInduction of apoptosis in cancer cells

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